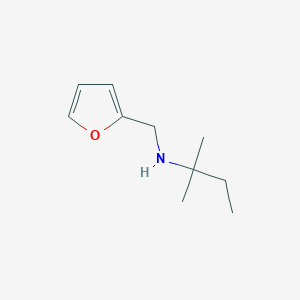![molecular formula C14H14ClN3O2 B2750493 4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2379952-31-3](/img/structure/B2750493.png)
4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-4-ol core structure with a substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multiple steps. One common approach starts with the preparation of the 5-chloropyrimidin-2-ylamine intermediate. This intermediate is then reacted with a suitable aldehyde to form the corresponding Schiff base, which is subsequently reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-4-ol moiety can be oxidized to form a ketone.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The chromen-4-ol moiety may also contribute to its biological activity by interacting with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and chromen-4-ol analogs. Examples include:
- 2-Amino-4-chloropyrimidine
- 4-Hydroxy-2,3-dihydrochromen-4-one
Uniqueness
What sets 4-{[(5-chloropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol apart is its unique combination of a pyrimidine ring and a chromen-4-ol core. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
4-[[(5-chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-10-7-16-13(17-8-10)18-9-14(19)5-6-20-12-4-2-1-3-11(12)14/h1-4,7-8,19H,5-6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVUOMFLKEABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC3=NC=C(C=N3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750410.png)



![2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2750416.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide](/img/structure/B2750417.png)

![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-cyclopropylacetamide](/img/structure/B2750424.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2750425.png)
![1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2750426.png)
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide](/img/structure/B2750427.png)


